Cas no 20877-86-5 (1-Phenyl-3,1-Benzoxazine-2,4-Dione)

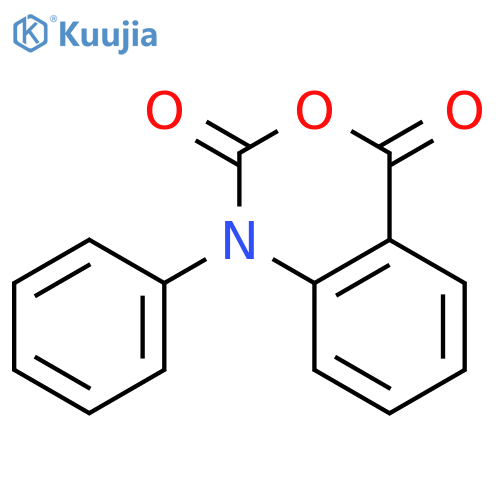

20877-86-5 structure

商品名:1-Phenyl-3,1-Benzoxazine-2,4-Dione

CAS番号:20877-86-5

MF:C14H9NO3

メガワット:239.226163625717

MDL:MFCD08059220

CID:1396450

PubChem ID:10966596

1-Phenyl-3,1-Benzoxazine-2,4-Dione 化学的及び物理的性質

名前と識別子

-

- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-phenyl-

- 1-phenyl-3,1-benzoxazine-2,4-dione

- 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione

- DTXSID10450153

- CS-0340419

- JXLXUQZYJCFIGY-UHFFFAOYSA-N

- SB35241

- DB-259787

- N-phenylisatoic anhydride

- SCHEMBL5124068

- A912143

- 1-phenyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- 20877-86-5

- MFCD08059220

- 1-Phenyl-3,1-Benzoxazine-2,4-Dione

-

- MDL: MFCD08059220

- インチ: InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H

- InChIKey: JXLXUQZYJCFIGY-UHFFFAOYSA-N

- ほほえんだ: O=C(N(C1=CC=CC=C1)C2=CC=CC=C23)OC3=O

計算された属性

- せいみつぶんしりょう: 239.05827

- どういたいしつりょう: 239.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- PSA: 46.61

1-Phenyl-3,1-Benzoxazine-2,4-Dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-500mg |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 97% | 500mg |

¥3926.03 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-100mg |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 97% | 100mg |

¥1643.86 | 2025-01-22 | |

| eNovation Chemicals LLC | D967207-5g |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 95% | 5g |

$3355 | 2024-07-28 | |

| eNovation Chemicals LLC | D967207-500mg |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 95% | 500mg |

$500 | 2024-07-28 | |

| TRC | P400748-50mg |

1-Phenyl-3,1-Benzoxazine-2,4-Dione |

20877-86-5 | 50mg |

$ 135.00 | 2022-06-03 | ||

| Alichem | A019095453-1g |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 95% | 1g |

$663.40 | 2023-09-02 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-5g |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 97% | 5g |

25424.31CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-100mg |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 97% | 100mg |

1594.32CNY | 2021-05-08 | |

| Chemenu | CM154233-1g |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 95% | 1g |

$720 | 2023-03-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0184-250mg |

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione |

20877-86-5 | 97% | 250mg |

¥2404.58 | 2025-01-22 |

1-Phenyl-3,1-Benzoxazine-2,4-Dione 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

20877-86-5 (1-Phenyl-3,1-Benzoxazine-2,4-Dione) 関連製品

- 77423-14-4(4-Carboxylic-isatoic anhydride)

- 179331-04-5(7-Amino-1H-benzod1,3oxazine-2,4-dione)

- 169037-24-5(5-Aminoisatoic Anhydride)

- 63480-11-5(7-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)

- 118-48-9(Isatoic anhydride)

- 10328-92-4(N-Methylisatoic anhydride)

- 4692-99-3(6-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)

- 205688-52-4(5-Aminoisatoic Anhydride)

- 886362-85-2(Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate)

- 66176-17-8(8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20877-86-5)1-Phenyl-3,1-Benzoxazine-2,4-Dione

清らかである:99%

はかる:1g

価格 ($):364.0